![molecular formula C18H17N3O4 B3864846 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3864846.png)
4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid
Overview
Description
4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid, also known as PACB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PACB is a member of the family of hydrazides and hydrazones, which are compounds that contain a hydrazine functional group (-NH-NH2) and a carbonyl functional group (-C=O). PACB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mechanism of Action
The mechanism of action of 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and metabolic pathways. Specifically, 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. This inhibition leads to a decrease in glucose uptake by cancer cells, which in turn inhibits their growth and proliferation.
Biochemical and Physiological Effects:
4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the activity of various neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid in scientific research is its ability to modulate a wide range of biochemical pathways. This makes it a versatile compound with potential applications in a variety of fields. However, there are also some limitations to its use. For example, 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid can be difficult to synthesize and purify, which can make it challenging to work with in a laboratory setting.
Future Directions
There are many potential future directions for research on 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid. One area of interest is in the development of new synthesis methods that can improve yields and purity of the final product. Additionally, more research is needed to fully understand the mechanism of action of 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid and its potential applications in the treatment of various diseases. Finally, there is also potential for the development of new derivatives of 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid that may have improved efficacy or reduced toxicity.
Scientific Research Applications
4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid has been shown to have anti-tumor activity. This is thought to be due to its ability to inhibit the growth of cancer cells by disrupting their metabolic pathways. 4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes, due to its ability to modulate various biochemical pathways.
properties
IUPAC Name |
4-[(E)-[[2-oxo-2-(1-phenylethylamino)acetyl]hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(14-5-3-2-4-6-14)20-16(22)17(23)21-19-11-13-7-9-15(10-8-13)18(24)25/h2-12H,1H3,(H,20,22)(H,21,23)(H,24,25)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXYOODAYRFXOT-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[[2-oxo-2-(1-phenylethylamino)acetyl]hydrazinylidene]methyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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